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Compound of Interest

Compound Name: Salbutamol-d9 (acetate)

Cat. No.: B15088746

An In-depth Technical Guide to Salbutamol-d9
(acetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of Salbutamol-d9 (acetate), a deuterated analog of the widely-used bronchodilator,
Salbutamol. This document is intended to serve as a valuable resource for researchers and
professionals involved in drug development, offering detailed data, experimental
methodologies, and visualizations of key biological pathways and analytical workflows.

Core Physical and Chemical Properties

Salbutamol-d9 (acetate) is a stable, isotopically labeled form of Salbutamol, where nine
hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling
makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in
mass spectrometry-based quantification assays.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Salbutamol-d9
(acetate) and its non-deuterated counterpart for comparative purposes.

Table 1: General and Chemical Properties
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Property

Salbutamol-d9 (acetate)

Salbutamol

Chemical Name

o?-[[[1,1-di(methyl-ds)ethyl-
2,2,2-ds]amino]methyl]-4-
hydroxy-1,3-
benzenedimethanol acetate

4-[2-(tert-butylamino)-1-
hydroxyethyl]-2-
(hydroxymethyl)phenol

Synonyms

(x)-Albuterol-d9 acetate, (£)-
Salbutamol-d9 acetate, DL-

Salbutamol-d9 acetate

Albuterol, Ventolin, Proventil

Molecular Formula

C13H12D9NOs3 - C2H402

C13H21NOs

Molecular Weight 308.42 g/mol [4][5] 239.31 g/mol [6]
CAS Number 1781417-68-2 18559-94-9[6]
White to off-white crystalline White to off-white crystalline
Appearance . .
solid[6] solid[6]
) >99% deuterated forms (di-do)
Purity >98%

[3]

Table 2: Physical Properties
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Property Value (Salbutamol) Notes

Isotopic labeling is not
Melting Point 157-158 °C expected to significantly alter
the melting point.

433.5 °C at 760 mmHg

Boiling Point )
(estimated)
Solubility
Water Slightly soluble[3]
Methanol Slightly soluble[3]
Data for non-deuterated
Ethanol ~10 mg/mL[7]
Salbutamol.
Data for non-deuterated
DMSO ~5 mg/mL[7]
Salbutamol.
Data for non-deuterated
PBS (pH 7.2) ~5 mg/mL[7]
Salbutamol.
UV Absorption Maxima (Amax) 226 nm, 277 nm[7] In ethanol.

Experimental Protocols

This section details representative experimental methodologies for the analysis of Salbutamol,
where Salbutamol-d9 is commonly employed as an internal standard.

Quantitative Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of Salbutamol in biological
matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.

2.1.1. Sample Preparation (Solid-Phase Extraction)

e To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of
Salbutamol-d9 (acetate) solution as the internal standard.
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e Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation
exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.

e Load the sample onto the SPE cartridge.

e Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove
interferences.

» Elute the analyte and the internal standard with a stronger organic solvent, often containing a
small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).

o Evaporate the eluate to dryness under a stream of nitrogen.
e Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

Liquid Chromatography:

o Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 pum particle size) is
commonly used.

o Mobile Phase: A gradient elution with water and acetonitrile, both containing a small
amount of an additive like formic acid or ammonium formate to improve peak shape and
ionization efficiency.

o Flow Rate: Typically in the range of 0.2-0.5 mL/min.
o Injection Volume: 5-10 pL.
e Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in positive ion mode is typically used.

o Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective
guantification.

» MRM Transition for Salbutamol: m/z 240.2 - 148.1
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= MRM Transition for Salbutamol-d9: m/z 249.2 -~ 157.1 (Note: The exact masses will
depend on the specific deuteration pattern).

Biological Activity and Signaling Pathway

Salbutamol is a selective Bz-adrenergic receptor agonist.[1][2] Its primary therapeutic effect is
the relaxation of bronchial smooth muscle, leading to bronchodilation.[8] This action is
mediated through a well-defined signaling cascade.

B2-Adrenergic Receptor Signaling Pathway

The binding of Salbutamol to the B2-adrenergic receptor on the surface of airway smooth
muscle cells initiates a series of intracellular events:

o Receptor Activation: Salbutamol binds to the Bz-adrenergic receptor, a G-protein coupled
receptor (GPCR).

» G-Protein Activation: This binding induces a conformational change in the receptor, leading
to the activation of the associated heterotrimeric Gs protein. The Gas subunit dissociates
from the Gy subunits and exchanges GDP for GTP.

o Adenylyl Cyclase Activation: The activated Gas subunit stimulates the membrane-bound
enzyme adenylyl cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP).

o Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the
activation of Protein Kinase A (PKA).

» Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which
ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway
smooth muscle, causing bronchodilation.[9][10]

The following diagram illustrates this signaling pathway.
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Caption: The B2-adrenergic signaling cascade initiated by Salbutamol.

Representative Experimental Workflow

The following diagram outlines a typical workflow for the quantification of Salbutamol in a
biological matrix using Salbutamol-d9 (acetate) as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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